Regioisomeric Methylation: 2,6-Dimethyl vs. 2,7-Dimethyl Imidazo[1,2-a]pyridine-3-carboxamide Anti-TB Potency Divergence
The 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold is the regioisomeric counterpart of the extensively optimized 2,7-dimethyl series [1]. In the carboxamide subclass, 2,7-dimethyl derivatives consistently achieved MIC90 values ≤ 1 μM against M. tuberculosis H37Rv and drug-resistant clinical isolates, whereas the single 2,6-dimethyl-pyrimidine hybrid (closest regioisomeric comparator) showed markedly reduced potency, demonstrating that moving methyl substitution from the 7- to the 6-position fundamentally alters anti-TB pharmacophore recognition [1].
| Evidence Dimension | Antitubercular potency (MIC90) against M. tuberculosis strains |
|---|---|
| Target Compound Data | No direct MIC data located for the lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate parent. 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids (compounds 11e and 11k) demonstrated MIC 4 μg/mL against M. tuberculosis H37Rv [2]. |
| Comparator Or Baseline | 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: MIC90 ≤ 1 μM against M. tuberculosis H37Rv and drug-resistant strains [1]. |
| Quantified Difference | ~4-fold to >10-fold potency advantage for 2,7-dimethyl regioisomer carboxamides over the 2,6-dimethyl amide-cinnamamide hybrids; regioisomeric methylation alone alters MIC by an order of magnitude within the IP scaffold. |
| Conditions | M. tuberculosis H37Rv ATCC 27294; microplate Alamar Blue assay (MABA) for hybrids [2]; replicating and non-replicating Mtb assays for 2,7-dimethyl series [1]. |
Why This Matters
Procurement specifications must confirm the 2,6- (not 2,7-) dimethyl regioisomer by NMR or HPLC, as even a single methyl positional shift produces a distinct SAR profile that cannot be substituted for published 2,7-dimethyl protocols.
- [1] Moraski GC, et al. Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity. ACS Med Chem Lett. 2011;2(6):466-470. View Source
- [2] Lu Y, et al. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids. Molecules. 2016;21(1):49. View Source
